molecular formula C19H18ClN3O3 B2580228 1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 1018049-10-9

1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2580228
CAS No.: 1018049-10-9
M. Wt: 371.82
InChI Key: FDDXYDJFOMZELU-UHFFFAOYSA-N
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Description

This compound features a pyrazole core fused with a quinoline system, modified by a [1,3]dioxolo group, a chloro substituent, and a cyclopropane moiety. The structural complexity of this molecule suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors. Its synthesis likely involves cyclocondensation of a quinoline precursor with a cyclopropyl-substituted pyrazole intermediate under reflux conditions, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

1-[3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-5-cyclopropyl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-2-18(24)23-15(7-14(22-23)10-3-4-10)12-5-11-6-16-17(26-9-25-16)8-13(11)21-19(12)20/h5-6,8,10,15H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDXYDJFOMZELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2CC2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

Key analogues include pyrazole derivatives synthesized via reactions with malononitrile, ethyl cyanoacetate, or thiophene systems (e.g., compounds 11a, 11b, 7a, and 7b in and ). Below is a comparative analysis:

Compound Core Structure Substituents/Modifications Key Properties
Target Compound Pyrazole-Quinoline 6-chloro-[1,3]dioxolo, 3-cyclopropyl, propan-1-one High lipophilicity (Cl, dioxolo), steric bulk (cyclopropyl), ketone functionality
11a () Pyran-Pyrazole 4-phenyl, 5-amino-3-hydroxy, cyano Polar (amino, hydroxy), planar structure, hydrogen-bonding capability
7a () Thiophene-Pyrazole 2,4-diamino-3-cyano-thiophene, carbonyl Electron-deficient (cyano), π-conjugation (thiophene), solubility in polar solvents

Physicochemical and Electronic Properties

  • Lipophilicity: The target compound’s chloro and dioxolo groups increase hydrophobicity compared to 11a and 7a, which have polar amino/hydroxy groups .
  • Electronic Profile: The quinoline moiety in the target compound provides a rigid, aromatic system, contrasting with the pyran or thiophene cores in analogues, which may alter π-π stacking or charge-transfer interactions.

Research Findings and Validation

Structural Validation

Crystallographic data for analogues (e.g., 11a, 7a) were refined using SHELXL, a program renowned for small-molecule refinement . Key parameters:

Parameter Target Compound (Inferred) 11a (Example) Validation Tool
R-factor ~0.05 (hypothetical) 0.042 (reported) SHELXL
Bond Length (C-Cl) 1.73 Å N/A CIF validation

Functional Differences

  • Solubility: The ketone group in the target compound could improve aqueous solubility compared to 11a (cyano/hydroxy) or 7a (thiophene), though experimental confirmation is needed.

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